"N-Methyl-N'-(4-nitrophenyl)urea" CAS number 13866-64-3
"N-Methyl-N'-(4-nitrophenyl)urea" CAS number 13866-64-3
CAS Number: 13866-64-3 Formula: C₈H₉N₃O₃ Molecular Weight: 195.18 g/mol Synonyms: 1-Methyl-3-(4-nitrophenyl)urea; N-(p-Nitrophenyl)-N'-methylurea[1][2]
Executive Summary
N-Methyl-N'-(4-nitrophenyl)urea is a disubstituted urea derivative characterized by a rigid donor-acceptor-donor (D-A-D) hydrogen-bonding motif.[2] While structurally analogous to the rodenticide Pyrinuron (Vacor), this compound lacks the pyridine functionality, making it a critical "negative control" reference standard in toxicological studies involving pancreatic β-cell destruction.[2] Beyond toxicology, it serves as a high-fidelity synthon in supramolecular chemistry, where its nitro group and urea bridge facilitate the formation of robust "urea tape" crystalline architectures.[2]
This guide details the synthesis, physicochemical characterization, and biological interface of CAS 13866-64-3, prioritizing reproducible protocols and mechanistic clarity.[2]
Part 1: Chemical Architecture & Physicochemical Profile[2]
Structural Dynamics
The molecule features a central urea bridge (
-
The Urea Bridge: Acts as a dual hydrogen bond donor (2 H-atoms) and a single acceptor (1 O-atom).[2] This facilitates the formation of
hydrogen-bonded dimers or infinite -tapes in the solid state.[2] -
The Nitro Group: An electron-withdrawing group (EWG) at the para position decreases the electron density of the adjacent phenyl ring, increasing the acidity of the proximal urea proton (
-H). This makes the molecule more susceptible to nucleophilic attack during hydrolysis studies compared to non-nitrated analogs.[2]
Physicochemical Data Table
| Property | Value / Descriptor | Contextual Note |
| Appearance | Yellowish-white crystalline solid | Color arises from the |
| Melting Point | 215°C – 220°C (Decomposes) | High MP due to extensive intermolecular hydrogen bonding.[2] |
| Solubility | DMSO, DMF (High); Ethanol (Mod.); Water (Low) | Poor aqueous solubility requires DMSO stocks for bio-assays.[2] |
| pKa (Est.) | ~13.5 (Urea protons) | The nitro group lowers pKa relative to methyl-phenyl-urea.[2] |
| LogP | ~1.4 | Lipophilic enough for membrane permeability; moderate bioavailability.[2] |
Part 2: Synthetic Routes & Process Optimization
The "Self-Validating" Isocyanate Protocol
While reaction of 4-nitroaniline with methyl isocyanate is possible, it involves handling volatile, hazardous methyl isocyanate.[2] The inverted strategy—reacting 4-nitrophenyl isocyanate with methylamine —is safer, yields higher purity, and is kinetically favored.[2]
Rationale
-
Kinetic Control: The nucleophilic attack of the amine on the isocyanate carbon is rapid and irreversible.[2]
-
Purification: The product is significantly less soluble in non-polar solvents than the reactants, leading to spontaneous precipitation (Le Chatelier’s principle).[2]
Detailed Methodology
Reagents:
-
4-Nitrophenyl isocyanate (1.0 eq)[2]
-
Methylamine (2.0 M solution in THF, 1.1 eq)[2]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 4-nitrophenyl isocyanate (1.64 g, 10 mmol) and anhydrous DCM (20 mL). Maintain under
atmosphere. -
Addition: Cool the system to 0°C (ice bath) to control the exotherm. Add Methylamine solution (5.5 mL, 11 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature. A heavy precipitate will form within 30 minutes.[2] Stir for an additional 2 hours to ensure completion.
-
Workup (Filtration): Filter the suspension through a sintered glass funnel.[2]
-
Washing: Wash the filter cake with cold DCM (
mL) to remove unreacted isocyanate, followed by cold water ( mL) to remove amine salts.[2] -
Recrystallization: Dissolve the crude solid in boiling Ethanol. Add water dropwise until turbidity persists, then cool slowly to 4°C.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic pathway utilizing the isocyanate-amine addition route for maximum purity.
Part 3: Biological Interface & Toxicology
Structure-Activity Relationship (SAR)
Researchers often confuse CAS 13866-64-3 with Vacor (Pyrinuron) .[2] The distinction is vital:
-
Vacor: Contains a pyridine ring.[2] It is a nicotinamide antagonist, selectively destroying pancreatic
-cells via inhibition of NAD+ biosynthesis.[2] -
CAS 13866-64-3: Contains a phenyl ring.[2][3] It lacks the specific affinity for the nicotinamide receptor.[2] Therefore, it does not typically induce rapid Type 1 Diabetes but retains the general toxicity of nitroaromatics.[2]
Metabolic Fate: The Nitroreduction Pathway
The primary toxicological concern for this compound is the metabolic reduction of the nitro group.[2]
-
Nitroreduction: Hepatic nitroreductases reduce the
group to a hydroxylamine ( ).[2] -
Bioactivation: The hydroxylamine can form DNA adducts or oxidize hemoglobin to methemoglobin (MetHb), reducing oxygen transport capacity.[2]
-
Urea Hydrolysis: Slower hydrolysis may release 4-nitroaniline, a known toxin.[2]
Metabolic Pathway Visualization
Figure 2: Metabolic activation pathway highlighting the risk of nitroreduction leading to hematological and genotoxic effects.[2]
Part 4: Analytical Characterization
To ensure the integrity of the synthesized or purchased compound, the following spectral signatures must be validated.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.15 | Singlet (Broad) | 1H | |
| 8.15 | Doublet ( | 2H | Ar-H (Ortho to |
| 7.60 | Doublet ( | 2H | Ar-H (Meta to |
| 6.20 | Quartet (Broad) | 1H | |
| 2.65 | Doublet ( | 3H |
Note: The urea protons (9.15 and 6.20 ppm) are exchangeable with
Infrared Spectroscopy (FT-IR)
-
3350 - 3300 cm⁻¹: N-H stretching (Urea).[2]
-
1640 - 1660 cm⁻¹: C=O stretching (Amide I, strong).[2]
-
1550 & 1340 cm⁻¹: N-O stretching (Nitro group, asymmetric and symmetric).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313520, (4-nitrophenyl)urea. Retrieved from [Link](Note: Used for structural confirmation of the nitro-urea class properties).[2]
-
Fitzgerald, M. C., et al. (2007). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon.[2] Crystal Growth & Design. Retrieved from [Link](Definitive source on the supramolecular hydrogen bonding networks of this specific chemical class).
-
European Chemicals Agency (ECHA). Registration Dossier: Nitro-substituted Ureas. Retrieved from [Link](General toxicological data for nitro-urea derivatives).
